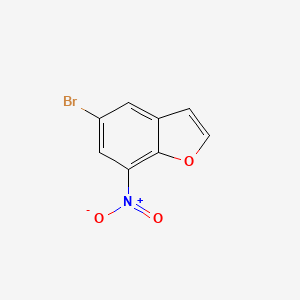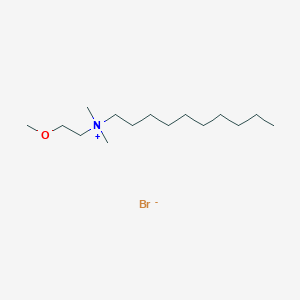
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol
Übersicht
Beschreibung
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate benzyl and fluorophenyl precursors.
Reaction Conditions: The reaction is carried out in a solvent such as methylene chloride, with triethylamine and di-tert-butyl dicarbonate as reagents.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
- Explored as a potential pharmaceutical agent, particularly in the development of antidepressants and other central nervous system-active drugs .
Industry:
Wirkmechanismus
The mechanism of action of ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways . It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for its potential antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Paroxetine Hydrochloride: A well-known antidepressant with a similar piperidine structure.
Fluoxetine: Another antidepressant with a fluorophenyl group.
Sertraline: Contains a similar benzyl group and is used as an antidepressant.
Uniqueness:
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol: stands out due to its specific stereochemistry and the presence of both benzyl and fluorophenyl groups, which contribute to its unique pharmacological profile.
Eigenschaften
Molekularformel |
C19H22FNO |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
[1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2 |
InChI-Schlüssel |
AELJBFRPEBTCSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Methoxyphenyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B8485785.png)

![1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B8485799.png)


![9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole](/img/structure/B8485823.png)
![Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(2-methylpropyl)amino]-](/img/structure/B8485832.png)







